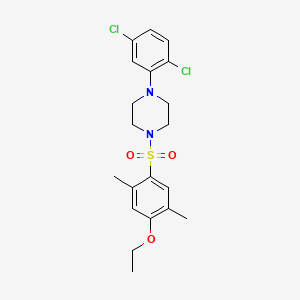

1-(2,5-Dichlorophenyl)-4-(4-ethoxy-2,5-dimethylbenzenesulfonyl)piperazine

Description

Properties

IUPAC Name |

1-(2,5-dichlorophenyl)-4-(4-ethoxy-2,5-dimethylphenyl)sulfonylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24Cl2N2O3S/c1-4-27-19-11-15(3)20(12-14(19)2)28(25,26)24-9-7-23(8-10-24)18-13-16(21)5-6-17(18)22/h5-6,11-13H,4,7-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKVQEIYUZTYDIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24Cl2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2,5-Dichlorophenyl)-4-(4-ethoxy-2,5-dimethylbenzenesulfonyl)piperazine is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C16H17Cl2N1O3S

- Molecular Weight : 374.28 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The sulfonamide group is known to participate in ionic interactions with positively charged sites on proteins, which may lead to inhibition or modulation of enzyme activity. This interaction is critical for understanding its pharmacological effects.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to this compound can inhibit the growth of bacteria and fungi. For instance, derivatives were tested against Mycobacterium tuberculosis and showed promising results in inhibiting bacterial growth with IC50 values indicating effective concentrations for therapeutic use .

Antidepressant Effects

Some studies have explored the potential antidepressant effects of piperazine derivatives. These compounds may act on serotonin receptors and inhibit the serotonin transporter (SERT), which is crucial for regulating mood. For example, similar compounds have demonstrated high affinity for serotonin receptors, leading to increased serotonin levels in the brain .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. The sulfonate group can covalently bond with nucleophilic residues in enzymes, altering their activity. This mechanism has been studied in various enzyme systems, suggesting a role in modulating metabolic processes .

Case Studies and Research Findings

Scientific Research Applications

Anticonvulsant Activity

Research has indicated that derivatives of piperazine exhibit significant anticonvulsant properties. A study demonstrated that compounds similar to 1-(2,5-Dichlorophenyl)-4-(4-ethoxy-2,5-dimethylbenzenesulfonyl)piperazine showed efficacy in reducing seizure activity in animal models.

Table 1: Anticonvulsant Activity of Piperazine Derivatives

| Compound | ED50 (mg/kg) | Test Model |

|---|---|---|

| This compound | TBD | MES |

| 3-(trifluoromethyl)anilide | 62.14 | MES |

| N-(3-chlorophenyl)-2-morpholino-acetamide | 100 | MES |

*ED50 values indicate the effective dose required to achieve a therapeutic effect in 50% of the subjects tested.

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Molecular docking studies suggest that it can bind effectively to DNA and inhibit topoisomerase II activity, which is essential for cancer cell proliferation.

Case Study: Synergistic Effects with Doxorubicin

A notable study published in Molecules evaluated the combination of this compound with doxorubicin (DOX). The results indicated enhanced cytotoxicity against cancer cells when used together compared to DOX alone. This suggests a synergistic effect that could be leveraged for more effective cancer therapies.

Safety and Toxicity Profile

Preliminary safety assessments have shown that certain derivatives exhibit low cytotoxicity at therapeutic concentrations. For instance, compounds tested at concentrations between 1–100 µM demonstrated no significant hepatotoxicity in vitro.

Table 2: Cytotoxicity Assessment

| Compound | Concentration (µM) | Cell Viability (%) |

|---|---|---|

| This compound | 10 | >94 |

| Compound 6 | 100 | 72 |

| Compound 9 | 50 | 87 |

Preparation Methods

Nucleophilic Aromatic Substitution (NAS)

Piperazine reacts with 1,2,4-trichlorobenzene under basic conditions to form 1-(2,5-dichlorophenyl)piperazine. This reaction leverages the electron-withdrawing effect of chlorine atoms to activate specific positions for substitution.

Reaction Conditions

- Substrate : 1,2,4-Trichlorobenzene (1.2 equiv)

- Base : Potassium carbonate (2.5 equiv)

- Solvent : Dimethylformamide (DMF), 80°C, 12 hours

- Yield : 68–72%

Mechanism :

The piperazine nitrogen attacks the para-chlorine position relative to the meta-chlorine, facilitated by the ortho/para-directing nature of chlorine. Steric hindrance at the ortho position favors para substitution.

Alternative Route: Buchwald-Hartwig Amination

For higher regiocontrol, palladium-catalyzed coupling between piperazine and 2,5-dichlorophenyl bromide has been reported:

Catalytic System :

Synthesis of 4-Ethoxy-2,5-dimethylbenzenesulfonyl Chloride

The sulfonyl chloride precursor is synthesized via a three-step sequence:

Friedel-Crafts Alkylation

1,4-Dimethoxybenzene undergoes alkylation with ethyl bromide to introduce the ethoxy group:

Conditions :

Sulfonation

Chlorosulfonic acid (2 equiv) is added to 4-ethoxy-1,2-dimethylbenzene at 0°C, followed by quenching with ice water to yield the sulfonic acid.

Conversion to Sulfonyl Chloride

The sulfonic acid reacts with PCl₅ (2 equiv) in refluxing dichloromethane (2 hours) to form the sulfonyl chloride.

Sulfonylation of 1-(2,5-Dichlorophenyl)piperazine

The intermediate piperazine derivative is treated with 4-ethoxy-2,5-dimethylbenzenesulfonyl chloride under Schotten-Baumann conditions:

Optimized Protocol :

- Molar Ratio : 1:1.1 (piperazine:sulfonyl chloride)

- Base : Triethylamine (2.5 equiv)

- Solvent : Dichloromethane, 0°C → rt, 4 hours

- Workup : Aqueous NaHCO₃ wash, column chromatography (SiO₂, ethyl acetate/hexane)

- Yield : 65–70%

Side Reactions :

- Over-sulfonylation at the remaining piperazine nitrogen (mitigated by stoichiometric control).

- Hydrolysis of sulfonyl chloride in aqueous conditions (minimized by anhydrous solvents).

Purification and Characterization

Crystallization

The crude product is recrystallized from ethanol/water (3:1) to afford white crystals.

Analytical Data :

Chromatographic Methods

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms purity >98%.

Scale-Up and Industrial Considerations

Patented processes emphasize:

Q & A

Q. What are the recommended safety protocols for handling 1-(2,5-Dichlorophenyl)-4-(4-ethoxy-2,5-dimethylbenzenesulfonyl)piperazine in laboratory settings?

- Methodological Answer :

- Handling : Use fume hoods to minimize inhalation exposure. Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Avoid dust formation during handling .

- Storage : Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent degradation. Use amber glass to shield from light, as sulfonyl groups may degrade under UV exposure .

- Emergency Measures : For spills, use absorbent materials (e.g., vermiculite) and avoid water to prevent dispersion. Decontaminate with ethanol or isopropanol .

Q. What synthetic methodologies are commonly employed for preparing this compound?

- Methodological Answer :

- Key Steps :

Piperazine Functionalization : React 1-(2,5-dichlorophenyl)piperazine with 4-ethoxy-2,5-dimethylbenzenesulfonyl chloride in anhydrous dichloromethane (DCM) at 0–5°C under nitrogen. Use triethylamine (TEA) as a base to neutralize HCl byproducts .

Purification : Employ column chromatography (silica gel, eluent: 10% methanol in DCM) or recrystallization from ethanol/water mixtures to achieve >95% purity .

- Yield Optimization : Maintain stoichiometric excess (1.2:1) of the sulfonyl chloride to drive the reaction to completion. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .

Q. How is the compound characterized post-synthesis?

- Methodological Answer :

- Spectroscopic Analysis :

- NMR : Use - and -NMR to confirm substitution patterns. Key signals include aromatic protons (δ 7.2–7.8 ppm for dichlorophenyl) and sulfonyl group integration .

- HPLC-MS : Reverse-phase C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) to assess purity and molecular ion ([M+H] at m/z ~467) .

Advanced Research Questions

Q. How can synthetic routes be optimized for higher yield and scalability?

- Methodological Answer :

- Catalysis : Replace TEA with polymer-supported bases (e.g., PS-BEMP) to simplify purification and reduce side reactions .

- Flow Chemistry : Implement continuous flow reactors to enhance heat transfer and reduce reaction time. Pre-cool reagents to 0°C before mixing to suppress exothermic side reactions .

- Machine Learning : Use reaction prediction tools (e.g., ICReDD’s quantum chemical calculations) to identify optimal solvent systems and temperatures .

Q. How can researchers address discrepancies in reported biological activities of structurally similar piperazine derivatives?

- Methodological Answer :

- Data Triangulation :

In Silico Modeling : Perform molecular docking (AutoDock Vina) to compare binding affinities with targets like dopamine D3 receptors or bacterial enzymes .

Dose-Response Studies : Replicate assays (e.g., MIC for antimicrobial activity) under standardized conditions (pH 7.4, 37°C) to control variability .

- Metabolite Profiling : Use LC-HRMS to identify degradation products that may interfere with activity measurements .

Q. What strategies are effective in evaluating this compound’s potential as a kinase inhibitor?

- Methodological Answer :

- Kinase Assays :

- In Vitro : Use ADP-Glo™ kinase assays to measure inhibition of tyrosine kinases (e.g., EGFR, VEGFR) at 10 µM concentrations. Include staurosporine as a positive control .

- Selectivity Screening : Test against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .

- Structural Modifications : Introduce fluorobenzyl groups (see ) to enhance binding pocket interactions. Assess via X-ray crystallography of inhibitor-kinase complexes .

Q. What computational tools are recommended for predicting metabolic pathways and toxicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.